molecular formula C24H23NO4 B11499507 3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid

3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid

Cat. No.: B11499507
M. Wt: 389.4 g/mol
InChI Key: RFRYYVRXLSTESC-UHFFFAOYSA-N
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Description

3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of biphenyl derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the coupling of a biphenyl derivative with an ethoxyphenyl derivative under specific reaction conditions. The formamido group can be introduced through a formylation reaction, followed by amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the formamido group to an amine or other reduced forms.

    Substitution: The biphenyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or liquid crystals, due to its biphenyl core.

Mechanism of Action

The mechanism of action of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with a biphenyl core, such as biphenyl-4-carboxylic acid.

    Ethoxyphenyl derivatives: Compounds with an ethoxyphenyl group, such as 4-ethoxyphenylacetic acid.

Uniqueness

The uniqueness of 3-({[1,1’-BIPHENYL]-4-YL}FORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID lies in its combination of structural features, which may confer distinct chemical and biological properties. Its biphenyl core provides rigidity and planarity, while the ethoxyphenyl group adds electron-donating effects, potentially enhancing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-[(4-phenylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C24H23NO4/c1-2-29-21-14-12-19(13-15-21)22(16-23(26)27)25-24(28)20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-15,22H,2,16H2,1H3,(H,25,28)(H,26,27)

InChI Key

RFRYYVRXLSTESC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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